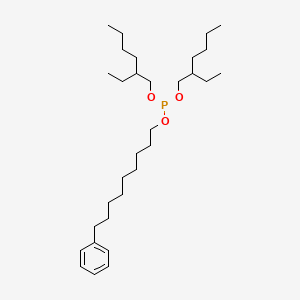
Methylbis(3-methylphenyl)arsane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylbis(3-methylphenyl)arsane is an organoarsenic compound characterized by the presence of arsenic bonded to two 3-methylphenyl groups and one methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methylbis(3-methylphenyl)arsane typically involves the reaction of arsenic trichloride with 3-methylphenylmagnesium bromide, followed by methylation. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process can be summarized as follows:
Preparation of 3-methylphenylmagnesium bromide: This is achieved by reacting 3-methylbromobenzene with magnesium in the presence of anhydrous ether.
Reaction with arsenic trichloride: The 3-methylphenylmagnesium bromide is then reacted with arsenic trichloride to form bis(3-methylphenyl)arsenic chloride.
Methylation: The final step involves the methylation of bis(3-methylphenyl)arsenic chloride using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. Industrial setups often use automated systems to handle reagents and maintain an inert atmosphere.
Analyse Chemischer Reaktionen
Types of Reactions
Methylbis(3-methylphenyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it back to its elemental form or other lower oxidation states.
Substitution: The methyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Arsenic oxides and other arsenic-containing compounds.
Reduction: Elemental arsenic or lower oxidation state arsenic compounds.
Substitution: Various substituted organoarsenic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Methylbis(3-methylphenyl)arsane has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of specialized materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of Methylbis(3-methylphenyl)arsane involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been studied for its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylarsinic acid: Another organoarsenic compound with two methyl groups attached to arsenic.
Trimethylarsine: Contains three methyl groups bonded to arsenic.
Phenylarsine oxide: Features a phenyl group bonded to arsenic.
Uniqueness
Methylbis(3-methylphenyl)arsane is unique due to the presence of both methyl and 3-methylphenyl groups, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
66277-78-9 |
|---|---|
Molekularformel |
C15H17As |
Molekulargewicht |
272.22 g/mol |
IUPAC-Name |
methyl-bis(3-methylphenyl)arsane |
InChI |
InChI=1S/C15H17As/c1-12-6-4-8-14(10-12)16(3)15-9-5-7-13(2)11-15/h4-11H,1-3H3 |
InChI-Schlüssel |
CDLBYCMREKICDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)[As](C)C2=CC=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


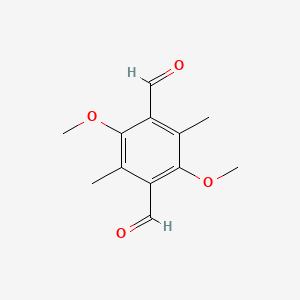
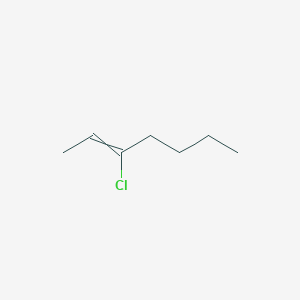
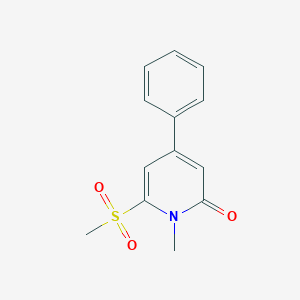

![1-[(2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methoxy]dodecan-2-ol](/img/structure/B14477143.png)
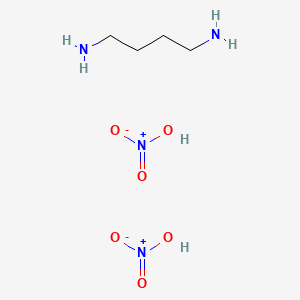
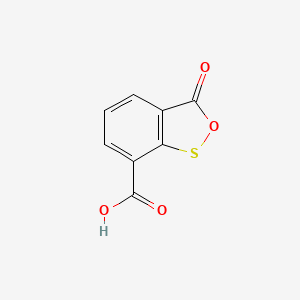
![9,9-Diethyl-1,4-dioxa-7-azaspiro[4.4]nonan-8-one](/img/structure/B14477156.png)
![Trimethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14477161.png)
![2-[Chloro(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine](/img/structure/B14477178.png)
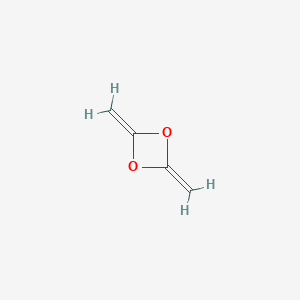
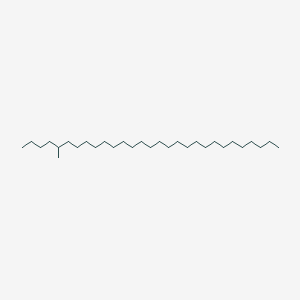
![Bicyclo[2.2.1]heptane-2-propanenitrile, beta-methylene-](/img/structure/B14477195.png)
